molecular formula C7H5FLiNO2 B2839301 lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate CAS No. 2378501-58-5

lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate

Cat. No.: B2839301
CAS No.: 2378501-58-5
M. Wt: 161.06
InChI Key: BGIDBQWXHDSHKW-UHFFFAOYSA-M
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Description

lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate: is a chemical compound with the molecular formula C7H6FNO2Li. It is a lithium salt of 2-(3-fluoropyridin-4-yl)acetic acid.

Scientific Research Applications

Chemistry: In chemistry, lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

While the mechanism of action for Lithium 2-(3-fluoropyridin-4-YL)acetate is not specifically known, lithium salts such as lithium carbonate, lithium citrate, and lithium orotate are known to be mood stabilizers . They counteract both mania and depression and can also be used to augment other antidepressant drugs .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate typically involves the reaction of 2-(3-fluoropyridin-4-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the complete formation of the lithium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Lithium 2-(4-fluoropyridin-3-YL)acetate
  • Lithium 2-(3-chloropyridin-4-YL)acetate
  • Lithium 2-(3-bromopyridin-4-YL)acetate

Comparison: lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate is unique due to the presence of the fluorine atom at the 3-position of the pyridine ring. This fluorine atom significantly influences the compound’s reactivity and interaction with biological molecules. Compared to its analogs with chlorine or bromine, the fluorinated compound exhibits different physicochemical properties and biological activities .

Properties

IUPAC Name

lithium;2-(3-fluoropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.Li/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIDBQWXHDSHKW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=CC(=C1CC(=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378501-58-5
Record name lithium 2-(3-fluoropyridin-4-yl)acetate
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